N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide
Description
N-(2-Fluorophenyl)-2-(1H-indol-1-yl)acetamide is a fluorinated indole-acetamide derivative characterized by a 2-fluorophenyl group linked via an acetamide bridge to the 1-position of the indole scaffold. Indole-acetamide derivatives are pivotal in drug discovery due to their bioactivity, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . The 2-fluorophenyl substituent enhances metabolic stability and binding affinity in medicinal compounds, as fluorine’s electronegativity modulates electronic and steric interactions with biological targets .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYWTGOZQPBWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide, highlighting structural variations, synthetic routes, and bioactivities:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 2-fluorophenyl group in this compound analogs enhances metabolic stability compared to non-fluorinated counterparts (e.g., (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide) . Trifluoromethyl and sulfonyl groups (e.g., in compound 41 ) improve target selectivity, particularly in enzyme inhibition, but may reduce solubility.
Synthetic Accessibility: Amide coupling (e.g., via EDC/DMAP or TFAA-mediated reactions) is a common strategy for indole-acetamide synthesis . Chiral analogs require resolution techniques, as seen in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, which employs non-racemic synthesis for enantiopure intermediates .
Biological Performance: Cytotoxic Activity: Indole-3-yl derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide) show moderate to potent cytotoxicity against cancer cells (IC50: 10–50 μM) .
Critical Discussion of Structural and Functional Divergence
- Indole Positional Isomerism : Shifting the indole’s substituent from the 1-position (target compound) to the 3-position (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide ) alters π-π stacking interactions with biological targets, impacting potency .
- Fluorine’s Role : The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to 4-fluorophenyl analogs (e.g., 37 ), as ortho-substitution reduces steric hindrance in hydrophobic pockets.
- Chirality : Racemic mixtures (e.g., in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ) show reduced efficacy compared to enantiopure forms, underscoring the need for asymmetric synthesis in optimizing activity .
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